Paullone
Overview
Description
Paullone is a class of small-molecule inhibitors known for its potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These compounds have garnered significant attention due to their potential therapeutic applications in cancer and neurodegenerative diseases .
Preparation Methods
Paullones can be synthesized through various methods. One common approach involves a one-pot Suzuki–Miyaura cross-coupling reaction of an o-aminoarylboronic acid and methyl 2-iodoindoleacetate, followed by intramolecular amide formation .
Chemical Reactions Analysis
Paullones undergo several types of chemical reactions, including:
Oxidation: Paullones can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the paullone scaffold.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents to enhance the compound’s activity.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents . The major products formed from these reactions are typically modified this compound derivatives with enhanced biological activity .
Scientific Research Applications
Paullones have a wide range of scientific research applications:
Mechanism of Action
Paullones exert their effects by competitively inhibiting the ATP binding site of CDKs and GSK-3. This inhibition disrupts the kinase activity, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and transcription . Molecular modeling studies have shown that paullones can bind to the ATP binding site with high affinity, making them effective inhibitors .
Comparison with Similar Compounds
Paullones are unique due to their dual inhibition of CDKs and GSK-3. Similar compounds include:
Flavopiridol: Another CDK inhibitor that has entered clinical trials.
Purines: A class of compounds that also inhibit CDKs but with different selectivity profiles.
Alsterpaullone: A this compound derivative with enhanced inhibitory activity against GSK-3.
Paullones stand out due to their structural features and the ability to inhibit multiple kinases, making them versatile tools for research and potential therapeutic agents .
Biological Activity
Paullone, a member of the indolobenzazepine family, has garnered significant attention for its biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (Cdks). This article presents a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its ability to inhibit various kinases, making it a compound of interest in cancer research and other therapeutic areas. The structure of this compound allows for interactions with key proteins involved in cell cycle regulation and apoptosis, which are critical in cancer progression.
- Cdk Inhibition :
- Impact on Signaling Pathways :
- Induction of Apoptosis :
Case Studies
1. Antitumor Activity in Mouse Models :
- A study investigated the effects of alsterthis compound on Epstein-Barr virus (EBV)-associated lymphoproliferative disorders (LPDs) using a mouse model. Treatment with alsterthis compound resulted in significant reductions in tumor size and increased survival rates. The compound effectively suppressed late viral gene expression and induced apoptosis in EBV-infected B cells .
2. Podocyte Protection :
- Research involving podocyte cells demonstrated that this compound derivatives like kenthis compound and alsterthis compound provided protection against puromycin aminonucleoside (PAN)-induced injury. These compounds reduced cytoskeletal changes associated with cell damage and exhibited protective effects in vivo using a zebrafish model .
Table 1: Biological Activity of Paullones
Compound | Cdk Inhibition | Apoptosis Induction | Cytotoxicity (IC50) | Model Used |
---|---|---|---|---|
This compound | Yes | Yes | Low micromolar range | Various cancer cell lines |
Alsterthis compound | Yes | Yes | Low micromolar range | EBV-LPD mouse model |
Kenthis compound | Yes | Yes | Moderate | Podocyte injury model |
1-Azakenthis compound | Yes | Yes | Moderate | Podocyte injury model |
Properties
IUPAC Name |
7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDAWVZNAXVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327277 | |
Record name | Paullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-18-5 | |
Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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